![molecular formula C8H13Cl3N2O B13484007 3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride is a chemical compound that features a chloropyridine moiety linked to a propan-1-amine group via an ether linkage. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride typically involves the reaction of 4-chloropyridine with 3-chloropropan-1-amine under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler compound with similar chemical properties.
3-(4-Chloropyridin-2-yloxy)propan-1-amine: A closely related compound with a similar structure.
2-Chloropyridine-4-carboxylic acid: Another chloropyridine derivative with different functional groups.
Uniqueness
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride is unique due to its specific ether linkage and the presence of both chloropyridine and propan-1-amine moieties. This combination of features gives it distinct chemical and biological properties that are not found in simpler or more common chloropyridine derivatives.
Properties
Molecular Formula |
C8H13Cl3N2O |
|---|---|
Molecular Weight |
259.6 g/mol |
IUPAC Name |
3-(4-chloropyridin-2-yl)oxypropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2O.2ClH/c9-7-2-4-11-8(6-7)12-5-1-3-10;;/h2,4,6H,1,3,5,10H2;2*1H |
InChI Key |
YRYCBTMEBRQRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)OCCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
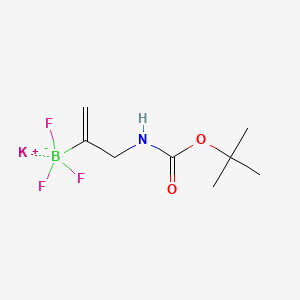
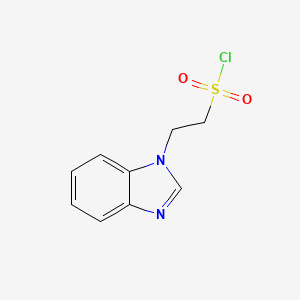
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
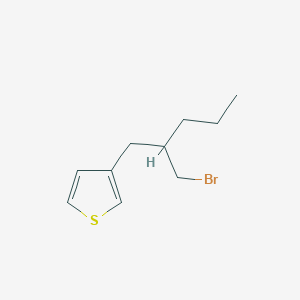
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)

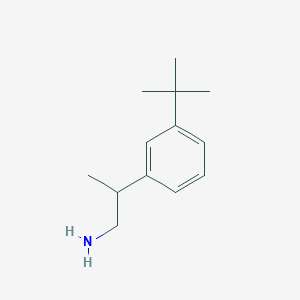
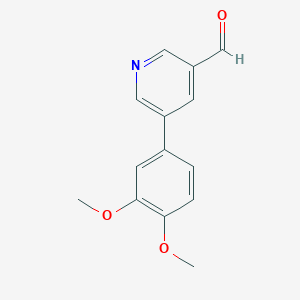
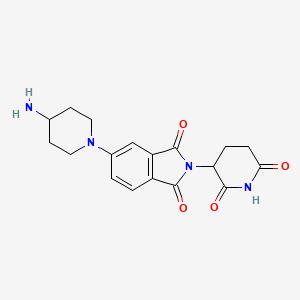

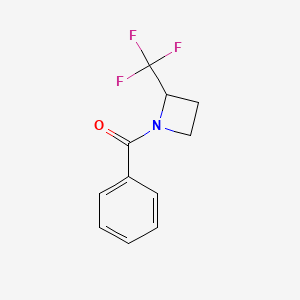

![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
